methyl 5-bromo-4,4-dimethylpentanoate
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Overview
Description
Methyl 5-bromo-4,4-dimethylpentanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, which means it contains a bromine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethylpentanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step can be carried out using sulfuric acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 5-hydroxy-4,4-dimethylpentanoate.
Reduction: Formation of 5-bromo-4,4-dimethylpentanol.
Oxidation: Formation of 5-bromo-4,4-dimethylpentanoic acid.
Scientific Research Applications
Methyl 5-bromo-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4,4-dimethylpentanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The ester group can participate in various reactions, such as hydrolysis or reduction, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2,4-dimethylpentanoate: Similar structure but with different substitution pattern.
Methyl 5-chloro-4,4-dimethylpentanoate: Contains a chlorine atom instead of bromine.
Methyl 5-bromo-4,4-dimethylhexanoate: Similar structure with an additional carbon atom in the chain.
Uniqueness
Methyl 5-bromo-4,4-dimethylpentanoate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2680540-34-3 |
---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.1 |
Purity |
95 |
Origin of Product |
United States |
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